molecular formula C15H17FN4O2S2 B2900839 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392297-34-6

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2900839
CAS RN: 392297-34-6
M. Wt: 368.45
InChI Key: BNYOUWCBJHINES-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including an amide, a thiadiazole ring, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiadiazole ring attached to a pivalamide group via a sulfur atom. Additionally, a fluorophenyl group would be attached to this structure via an amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence its lipophilicity, which could in turn affect its absorption and distribution in biological systems .

Scientific Research Applications

Synthesis and Structure

The compound’s synthesis involves reacting two precursors : The compound’s synthesis involves reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This process yields N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide . The compound’s structure includes a thiadiazole ring and a pivalamide group . The IR, 1H-NMR, 13C-NMR, and mass spectral data confirm its identity.

Antibacterial Activity

In vitro studies have evaluated the compound’s antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Understanding its antimicrobial potential is crucial for drug development .

Antiviral and Antitumor Properties

While specific research on this compound is limited, related derivatives have shown promise. For instance:

Future Directions

The study of new compounds with unique functional groups is an important area of research in medicinal chemistry. This compound, with its combination of a thiadiazole ring, a fluorophenyl group, and an amide linkage, could be of interest for future studies investigating its synthesis, properties, and potential biological activities .

properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-15(2,3)12(22)18-13-19-20-14(24-13)23-8-11(21)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYOUWCBJHINES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

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